molecular formula C26H48ClN3O6Pt B1196182 Bamet-R2 CAS No. 191595-91-2

Bamet-R2

Cat. No.: B1196182
CAS No.: 191595-91-2
M. Wt: 729.2 g/mol
InChI Key: RUGJYCHQQOPHCW-UHFFFAOYSA-L
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Description

cis-Diamminechlorocholylglycinateplatinum(II) is a platinum-based compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of cisplatin, a well-known chemotherapy drug, and incorporates bile acid derivatives to enhance its targeting and efficacy.

Preparation Methods

The synthesis of cis-Diamminechlorocholylglycinateplatinum(II) involves the reaction of cisplatin with cholylglycine in the presence of appropriate reagents and conditions. The process typically includes:

    Reaction of cisplatin with cholylglycine: This step involves the substitution of one of the chloride ligands in cisplatin with cholylglycine.

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods for this compound are still under development, as it is primarily used in experimental and research settings .

Chemical Reactions Analysis

cis-Diamminechlorocholylglycinateplatinum(II) undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo ligand exchange reactions where the chloride ligand is replaced by other nucleophiles.

    Oxidation and Reduction: While the platinum center in the compound can participate in redox reactions, these are less common compared to substitution reactions.

    Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different platinum species.

Common reagents used in these reactions include water, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

cis-Diamminechlorocholylglycinateplatinum(II) has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-Diamminechlorocholylglycinateplatinum(II) involves its interaction with DNA, similar to cisplatin. The compound forms cross-links with DNA, disrupting the DNA structure and inhibiting replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The bile acid component enhances its targeting to liver cells, making it particularly effective against liver tumors .

Comparison with Similar Compounds

Properties

CAS No.

191595-91-2

Molecular Formula

C26H48ClN3O6Pt

Molecular Weight

729.2 g/mol

IUPAC Name

azane;2-[[1-oxido-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentylidene]amino]acetate;platinum(2+);hydrochloride

InChI

InChI=1S/C26H43NO6.ClH.2H3N.Pt/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H;2*1H3;/q;;;;+2/p-2

InChI Key

RUGJYCHQQOPHCW-UHFFFAOYSA-L

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.N.N.[Cl-].[Pt+2]

Canonical SMILES

CC(CCC(=NCC(=O)[O-])[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.N.N.Cl.[Pt+2]

Synonyms

Bamet-R2
diamminebis(ursodeoxycholate(O,O'))platinum(II)

Origin of Product

United States

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